molecular formula C13H13O5- B12552785 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate CAS No. 189571-79-7

4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate

Cat. No.: B12552785
CAS No.: 189571-79-7
M. Wt: 249.24 g/mol
InChI Key: IEJNPKIIZBKIJD-UHFFFAOYSA-M
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Description

4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate is an organic compound that features a methoxyphenyl group attached to a methoxy group, a methyl group, and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate typically involves the reaction of 4-methoxyphenol with appropriate reagents to introduce the methoxy and oxobutenoate groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by esterification. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate is unique due to its specific structural features, such as the presence of both methoxy and oxobutenoate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

189571-79-7

Molecular Formula

C13H13O5-

Molecular Weight

249.24 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C13H14O5/c1-9(7-12(14)15)13(16)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15)/p-1

InChI Key

IEJNPKIIZBKIJD-UHFFFAOYSA-M

Canonical SMILES

CC(=CC(=O)[O-])C(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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